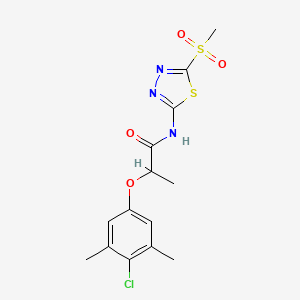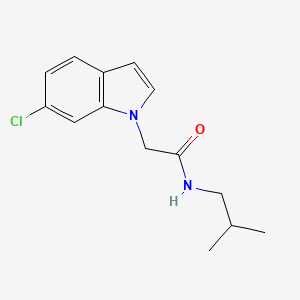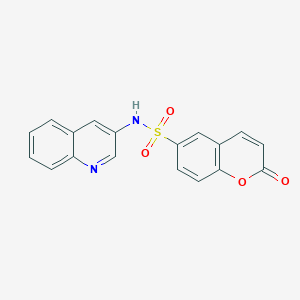
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxypropanamides This compound is characterized by the presence of a chlorinated dimethylphenoxy group and a methanesulfonyl-thiadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is followed by the reaction with an appropriate alkylating agent to introduce the propanamide group.
Thiadiazole Formation: The thiadiazole ring is synthesized separately, often starting from a precursor such as thiosemicarbazide, which undergoes cyclization with a sulfonylating agent to form the 1,3,4-thiadiazole ring.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiadiazole moiety under suitable conditions, such as the presence of a base and a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethyl groups or the thiadiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the chlorinated phenoxy moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like sodium methoxide or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or desulfonylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, or anticancer properties.
Medicine
While specific medical applications of this compound are not well-documented, similar compounds have been explored for their therapeutic potential. Research may focus on its efficacy and safety as a pharmaceutical agent.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential pathways could involve:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide
- 2-(3,5-dimethylphenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H16ClN3O4S2 |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-7-5-10(6-8(2)11(7)15)22-9(3)12(19)16-13-17-18-14(23-13)24(4,20)21/h5-6,9H,1-4H3,(H,16,17,19) |
Clé InChI |
KGAOSKPOGSUWQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3-(2,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15107872.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15107879.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15107887.png)

![ethyl 1-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B15107902.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B15107915.png)
![3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B15107918.png)
![Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107920.png)
![6-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid](/img/structure/B15107924.png)
![2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15107927.png)
![1-{7-[4-(Dimethylamino)phenyl]-5-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15107930.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)
